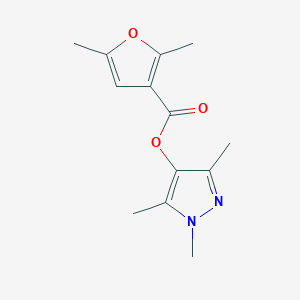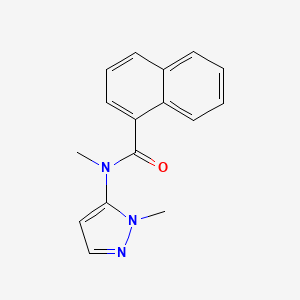
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPN is a small molecule that can selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.
作用机制
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide works by binding to the catalytic domain of PARP, preventing its activity. This leads to the accumulation of DNA damage and ultimately cell death. The selectivity of this compound for PARP over other enzymes is due to its unique chemical structure, which allows it to fit specifically into the PARP active site.
Biochemical and physiological effects:
The inhibition of PARP by this compound has been shown to have a variety of biochemical and physiological effects. These include the accumulation of DNA damage, activation of cell death pathways, and modulation of inflammatory responses. This compound has also been shown to have anti-tumor effects in preclinical models, suggesting that it may have potential as a cancer therapy.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide in lab experiments is its selectivity for PARP, which allows for specific inhibition of this enzyme without affecting others. This can be useful for studying the role of PARP in various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors. This can make it more difficult to achieve complete inhibition of PARP activity.
未来方向
There are several potential future directions for research involving N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide. One area of interest is the development of more potent this compound analogs that can achieve greater inhibition of PARP activity. Another potential direction is the exploration of the effects of this compound on other enzymes and cellular processes. Finally, the use of this compound in combination with other therapies, such as chemotherapy or radiation, may have synergistic effects and could be explored further in preclinical and clinical studies.
合成方法
The synthesis of N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide involves several steps, including the reaction of 2-methyl-3-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylnaphthalen-1-amine to form this compound.
科学研究应用
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. One area of particular interest is the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound has been shown to selectively inhibit PARP activity, making it a valuable tool for studying the role of PARP in DNA repair and other cellular processes.
属性
IUPAC Name |
N-methyl-N-(2-methylpyrazol-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-18(15-10-11-17-19(15)2)16(20)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLWRYXSYUZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
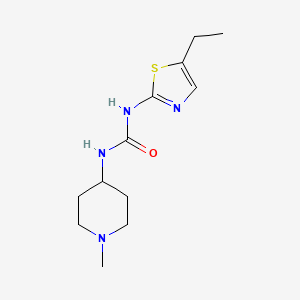
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)
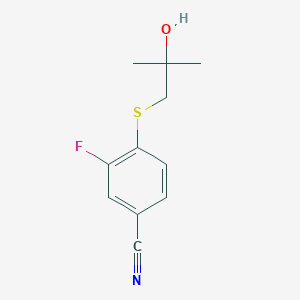
![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
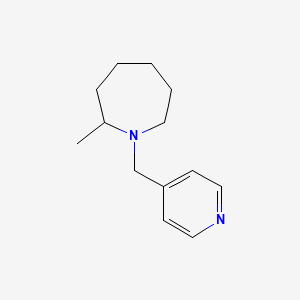
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)

